2-Methoxyphenyl cyanate
Overview
Description
2-Methoxyphenyl cyanate is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a cyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with a suitable cyanating agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxyphenyl cyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-methoxyphenyl cyanate exerts its effects involves its reactivity with nucleophiles. The cyanate group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in both synthetic and biological applications .
Comparison with Similar Compounds
Phenyl cyanate: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxyphenyl isocyanate: Similar structure but different functional group, leading to distinct chemical behavior.
Methoxyphenyl carbamate: Contains a carbamate group instead of a cyanate, affecting its reactivity and uses.
Uniqueness: 2-Methoxyphenyl cyanate is unique due to the presence of both the methoxy and cyanate groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
(2-methoxyphenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQPKXNZSZWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504992 | |
Record name | 2-Methoxyphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-91-3 | |
Record name | 2-Methoxyphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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